molecular formula C19H13BrF3NO2S B2810509 N-(4-bromophenyl)-3-{[3-(trifluoromethyl)phenyl]methoxy}thiophene-2-carboxamide CAS No. 344273-12-7

N-(4-bromophenyl)-3-{[3-(trifluoromethyl)phenyl]methoxy}thiophene-2-carboxamide

Cat. No.: B2810509
CAS No.: 344273-12-7
M. Wt: 456.28
InChI Key: SLDVZAKYJIHLHS-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-3-{[3-(trifluoromethyl)phenyl]methoxy}thiophene-2-carboxamide is a synthetic thiophene carboxamide derivative featuring a bromophenyl group at the N-position and a 3-(trifluoromethyl)benzyl methoxy substituent at the 3-position of the thiophene ring. The bromine atom and trifluoromethyl group are key functional groups, likely influencing lipophilicity, electronic properties, and binding interactions with biological targets .

Properties

IUPAC Name

N-(4-bromophenyl)-3-[[3-(trifluoromethyl)phenyl]methoxy]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrF3NO2S/c20-14-4-6-15(7-5-14)24-18(25)17-16(8-9-27-17)26-11-12-2-1-3-13(10-12)19(21,22)23/h1-10H,11H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLDVZAKYJIHLHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)COC2=C(SC=C2)C(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromophenyl)-3-{[3-(trifluoromethyl)phenyl]methoxy}thiophene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structure:

C15H12BrF3NO2S\text{C}_{15}\text{H}_{12}\text{BrF}_3\text{N}\text{O}_2\text{S}

Key Features:

  • Bromophenyl Group : Enhances lipophilicity and may influence receptor binding.
  • Trifluoromethyl Group : Known to increase metabolic stability and bioactivity.
  • Thiophene Ring : Contributes to the electronic properties and potential interactions with biological targets.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several mechanisms of action:

  • Inhibition of Enzymatic Activity :
    • The compound has been shown to inhibit specific cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis of steroid hormones. This inhibition can lead to altered pharmacokinetics of co-administered drugs.
  • Anticancer Properties :
    • Studies have demonstrated that this compound induces apoptosis in cancer cell lines through oxidative stress pathways. For instance, it was found to affect the expression of genes related to apoptosis and cell cycle regulation in A549 lung cancer cells, leading to G2/M phase arrest .
  • Antimicrobial Activity :
    • Preliminary investigations suggest that this compound may possess antimicrobial properties, particularly against resistant strains of bacteria and fungi. Its structural components may contribute to membrane disruption or inhibition of essential metabolic pathways in pathogens .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionInhibits cytochrome P450 enzymes
AnticancerInduces apoptosis in A549 cells
AntimicrobialEffective against Mycobacterium tuberculosis

Case Study 1: Anticancer Activity

In a study focusing on lung cancer, this compound was tested on A549 cells. The results indicated a significant reduction in cell viability with an IC50 value of approximately 5.24 μM. Mechanistic studies revealed that the compound induced oxidative stress, leading to caspase-independent apoptosis .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of the compound against various bacterial strains, including resistant Mycobacterium species. The compound demonstrated notable activity, suggesting its potential as a lead candidate for developing new antimicrobial agents .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of thiophene compounds, including N-(4-bromophenyl)-3-{[3-(trifluoromethyl)phenyl]methoxy}thiophene-2-carboxamide, exhibit significant anticancer properties. A study found that related compounds showed high inhibitory activity against telomerase, a key enzyme in cancer cell proliferation. This suggests potential applications in developing selective hTERT inhibitors for cancer therapy .

Mechanism of Action
The compound's mechanism involves the inhibition of tumor growth in xenograft models, demonstrating its potential as an effective therapeutic agent against various cancers. The molecular interactions and structural characteristics of the compound enhance its bioactivity and selectivity towards cancer cells .

Antiviral Properties

Activity Against Influenza Virus
Compounds similar to this compound have been tested for antiviral activity. Specifically, certain derivatives have shown promising results against the H5N1 avian influenza virus, indicating potential for further development as antiviral agents . The effectiveness was assessed using plaque reduction assays on infected cell lines, establishing a basis for future antiviral drug development.

Materials Science

Synthesis and Characterization
The synthesis of this compound involves several chemical processes that can be optimized for enhanced yield and purity. Recent studies have focused on crystallographic characterization to understand the compound's physical properties better, which is essential for its applications in material science .

Potential in Organic Electronics
The unique electronic properties of thiophene derivatives make them suitable candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of trifluoromethyl groups can enhance the electron-withdrawing capability, improving the efficiency of electronic devices .

Case Study 1: Anticancer Efficacy

In a study focusing on the synthesis of novel thiophene derivatives, it was demonstrated that compounds with similar structures to this compound exhibited IC50 values significantly lower than standard chemotherapeutics like 5-fluorouracil. These findings highlight the compound's potential as a lead structure for developing new anticancer agents .

Case Study 2: Antiviral Activity

Another research effort evaluated the antiviral efficacy of various thiophene-based compounds against H5N1 virus strains. The study reported that certain derivatives showed strong antiviral activity with low cytotoxicity, suggesting their viability as therapeutic candidates in treating viral infections .

Data Table: Summary of Applications

Application AreaKey Findings
Medicinal ChemistrySignificant anticancer activity; inhibits telomerase
Antiviral PropertiesPromising results against H5N1 influenza virus
Materials ScienceSuitable for organic electronics; characterized by unique electronic properties
Case StudiesLower IC50 values than standard drugs; effective antiviral agents

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The bromophenyl group in the compound enables palladium-catalyzed cross-coupling reactions with aryl/heteroaryl boronic acids. This reaction typically proceeds under the following conditions:

  • Catalyst : Pd(PPh₃)₄ (5–10 mol%)
  • Base : K₃PO₄ (2.0 equiv)
  • Solvent : 1,4-Dioxane/H₂O (5:1 v/v)
  • Temperature : Reflux (100–110°C) for 18–24 hours .

Example Reaction :\text{N 4 Bromophenyl 3 3 trifluoromethyl phenyl methoxy}thiophene-2-carboxamide}+\text{Ar B OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4}\text{N 4 Ar phenyl 3 3 trifluoromethyl phenyl methoxy}thiophene-2-carboxamide}Key Data :

Boronic Acid SubstituentYield (%)Reference
Phenyl72
3,4-Dichlorophenyl58
4-Methoxyphenyl65

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing trifluoromethyl group adjacent to the methoxy moiety enhances the reactivity of the aryl ring toward nucleophilic substitution. Common nucleophiles include amines or thiols under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .

Example Reaction :\text{N 4 Bromophenyl 3 3 trifluoromethyl phenyl methoxy}thiophene-2-carboxamide}+\text{NH}_2\text{R}\rightarrow \text{N 4 R phenyl 3 3 trifluoromethyl phenyl methoxy}thiophene-2-carboxamide}Challenges : Steric hindrance from the trifluoromethyl group may reduce reaction efficiency.

Oxidation of the Thiophene Ring

The thiophene moiety can undergo oxidation to form sulfoxides or sulfones using oxidizing agents such as:

  • m-Chloroperbenzoic acid (mCPBA) in CH₂Cl₂ at 0°C .
  • H₂O₂/CH₃COOH under reflux.

Example Reaction :ThiophenemCPBAThiophene 1 oxideexcess mCPBAThiophene 1 1 dioxide\text{Thiophene}\xrightarrow{\text{mCPBA}}\text{Thiophene 1 oxide}\xrightarrow{\text{excess mCPBA}}\text{Thiophene 1 1 dioxide}Key Observation : Oxidation increases polarity, affecting solubility and biological activity .

Hydrolysis of the Carboxamide Group

The carboxamide functionality can be hydrolyzed to a carboxylic acid under acidic or basic conditions:

  • Acidic : HCl (6 M) at reflux for 12 hours .
  • Basic : NaOH (2 M) in H₂O/EtOH (1:1) at 80°C .

Example Reaction :CONHRHClCOOH+RNH3+Cl\text{CONHR}\xrightarrow{\text{HCl}}\text{COOH}+\text{RNH}_3^+\text{Cl}^-Applications : Hydrolysis is critical for generating bioactive metabolites or further functionalization .

Functionalization of the Methoxy Group

The methoxy group undergoes demethylation or ether cleavage under strong Lewis acids (e.g., BBr₃ in CH₂Cl₂ at −78°C) :

Example Reaction :OCH3BBr3OH+CH3Br\text{OCH}_3\xrightarrow{\text{BBr}_3}\text{OH}+\text{CH}_3\text{Br}Utility : Demethylation generates phenolic intermediates for further coupling or derivatization.

Electrophilic Substitution on the Thiophene Ring

The electron-rich thiophene ring can undergo electrophilic substitution (e.g., nitration, halogenation):

  • Nitration : HNO₃/H₂SO₄ at 0°C .
  • Halogenation : NBS (for bromination) in CCl₄ under light .

Example Reaction :ThiopheneNBS3 Bromo thiophene derivative\text{Thiophene}\xrightarrow{\text{NBS}}\text{3 Bromo thiophene derivative}Regioselectivity : Directed by the carboxamide and methoxy substituents .

Mechanistic Insights

  • Suzuki Coupling : Proceeds via oxidative addition of Pd⁰ to the C–Br bond, transmetallation with the boronic acid, and reductive elimination .
  • NAS : The trifluoromethyl group polarizes the aryl ring, enhancing electrophilicity at the para position relative to the methoxy group .

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Bioactivity: Nitro groups (e.g., in ) are associated with antibacterial activity but may reduce metabolic stability. Bromophenyl groups (shared with ) enhance halogen bonding and lipophilicity, which could improve target binding or membrane permeability.

Thiophene vs. Propanamide Backbones :

  • Thiophene carboxamides (target, ) favor planar geometries for π-π stacking, whereas propanamide derivatives () introduce conformational flexibility, affecting target selectivity .

Physicochemical Properties:

  • Melting Points : Propanamide derivatives () exhibit lower melting points (62–64°C), while nitro-thiophenes () may have higher melting points due to crystallinity. The target’s melting point is likely influenced by its rigid thiophene core.

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